2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2/c1-12-17-10-23-27(16-4-2-3-13(21)9-16)19(17)20(29)26(25-12)11-18(28)24-15-7-5-14(22)6-8-15/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRKEEXLHWCUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1. This results in the inhibition of necroptosis, a form of programmed cell death.
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream elements of the pathway, including RIPK3 and MLKL. This leads to the suppression of necroptosis and potentially reduces inflammation.
Pharmacokinetics
In terms of ADME properties, the compound has shown acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating a good absorption and distribution within the body.
Biological Activity
The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 941915-09-9) is a pyrazolo[3,4-d]pyridazine derivative that has gained attention in medicinal chemistry for its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 411.8 g/mol
- Structure : The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazine core substituted with chlorophenyl and fluorophenyl groups.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. Key mechanisms include:
- Inhibition of Kinase Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.
- Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells through intrinsic pathways.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating inflammatory cytokines.
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 ± 0.11 | CDK2 inhibition |
| A375 | 4.2 | Induction of apoptosis |
| HCT116 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| HepG2 | Not specified | Cytotoxicity assessment |
Case Studies
- Anticancer Activity : A study by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibit significant cytotoxic potential against various cancer cell lines, including MCF-7 and HepG2, with IC values indicating effective growth inhibition .
- Inflammatory Response Modulation : In a separate investigation, the compound was tested for its ability to reduce inflammatory markers in vitro, showcasing its potential as an anti-inflammatory agent .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the pyrazolo[3,4-d]pyridazine core can significantly enhance biological activity, suggesting pathways for further drug development .
Comparison with Similar Compounds
Key Observations:
Core Structure Influence :
- Pyrazolo[3,4-b]pyridine derivatives (e.g., ) exhibit lower molecular weights (~487–514 g/mol) compared to pyrazolo[3,4-d]pyridazin analogs (~427–441 g/mol) due to differences in ring fusion and substituent positioning.
- The pyrazolo[3,4-d]pyridazin core (target compound and ) allows for greater steric flexibility, which may enhance interactions with hydrophobic enzyme pockets.
Substituent Effects: Electron-Withdrawing Groups: The nitro-substituted acetamide in increases melting point (231–233°C) compared to the fluoro analog (214–216°C), likely due to enhanced intermolecular dipole interactions . Fluorine vs. Trifluoromethyl Groups: Compounds like with CF3 substituents exhibit higher molecular weights (427.4 g/mol) and likely increased metabolic stability due to reduced oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
